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Compound Name: Lergotrile mesylate

Cat. No.: B1674763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical and scientific overview of

lergotrile mesylate, an ergoline-derived dopamine agonist. Developed in the 1970s for the

treatment of Parkinson's disease, its trajectory from a promising therapeutic agent to its

eventual withdrawal offers valuable insights into drug development, particularly concerning

dopamine receptor pharmacology and off-target toxicity. This document adheres to stringent

data presentation, experimental protocol description, and visualization requirements to serve

as a robust resource for the scientific community.

Introduction and Historical Context
Lergotrile mesylate, chemically known as 2-chloro-6-methylergoline-8β-acetonitrile, emerged

from research into ergot alkaloids as potent, direct-acting dopamine agonists.[1][2] The primary

therapeutic rationale for its development was to address the dopamine deficiency characteristic

of Parkinson's disease, offering an alternative or adjunct to levodopa therapy.[1][2] Early clinical

trials in the mid-to-late 1970s demonstrated its efficacy in alleviating the motor symptoms of

Parkinson's, particularly tremor.[1][3] However, the development of lergotrile was ultimately

halted due to concerns about hepatotoxicity, a significant adverse effect observed in some

patients.[3] Despite its clinical discontinuation, the study of lergotrile contributed to the

understanding of dopamine receptor pharmacology and the development of subsequent

dopamine agonists.
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Pharmacological Profile
Lergotrile mesylate's primary mechanism of action is the direct stimulation of dopamine

receptors in the brain.[4] As a dopamine agonist, it mimics the effect of endogenous dopamine,

thereby compensating for the depleted levels in the substantia nigra of Parkinson's disease

patients.

Dopamine Receptor Binding Affinity
Quantitative data on the specific binding affinities (Ki values) of lergotrile mesylate for

dopamine receptor subtypes are not readily available in the accessible historical literature.

However, data for the structurally similar ergoline derivative, pergolide, which was developed

around the same period, can provide some context for the expected receptor binding profile of

this class of compounds.

Compound
D1 Receptor Ki
(nM)

D2 Receptor Ki
(nM)

D3 Receptor Ki
(nM)

Reference

Pergolide 447 Not specified 0.86 [5]

Lergotrile Not available Not available Not available

Note: The absence of specific binding affinity data for lergotrile is a significant gap in the

historical scientific record. The data for pergolide is provided for illustrative purposes only and

should not be considered a direct substitute.

Pharmacokinetics
The pharmacokinetic profile of lergotrile mesylate has been partially characterized.

Information regarding its absorption, metabolism, and excretion is available, although specific

parameters like half-life, Cmax, and Tmax are not consistently reported in the literature.
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Parameter Value/Description Reference

Absorption
Readily absorbed after oral

administration.

Metabolism Extensively metabolized.

Elimination Primarily via feces.

Half-life (t½) Not available.

Cmax Not available.

Tmax Not available.

Bioavailability Not available.

Clinical Efficacy in Parkinson's Disease
Clinical studies conducted in the 1970s evaluated the efficacy of lergotrile mesylate in

patients with Parkinson's disease, both as a monotherapy and as an adjunct to levodopa.

These studies consistently reported improvements in motor symptoms, with a notable effect on

tremor.
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Study Population Dosage Outcome Reference

Monkeys with

surgically induced

tremor

Dose-dependent

Dose-dependent

reduction in the

intensity of tremor.

[1]

13 patients with

Parkinson's disease
Up to 12 mg/day

Overall improvement

in five patients;

statistically significant

improvement in

tremor.

[1]

4 patients with

Parkinson's disease
Up to 20 mg/day

Further improvement

in rigidity and

bradykinesia noted,

but only the

improvement in tremor

was statistically

significant.

[1]

25 patients with

Parkinson's disease

Up to 10 months of

treatment

Five of six patients not

receiving concurrent

levodopa showed

definite improvement

in parkinsonian signs

and symptoms.

Effective in alleviating

"on-off" problems.

[2]

Patients with

idiopathic

parkinsonism

50-150 mg/day

Neurological deficits

improved with

increasing doses up to

an average of 80-150

mg daily.

[3]

Note: The historical clinical trial reports often lack the standardized quantitative outcome

measures used today, such as the Unified Parkinson's Disease Rating Scale (UPDRS). The

reported outcomes are therefore largely qualitative or based on statistical significance without

detailing the magnitude of the effect.
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Experimental Protocols
Detailed experimental protocols from the original studies on lergotrile mesylate are not fully

available in the published literature. However, based on standard methodologies of the era and

current practices, the following sections outline the likely protocols used for key experiments.

Dopamine Receptor Binding Assay (Hypothetical
Protocol)
This protocol describes a standard method for determining the binding affinity of a compound to

dopamine receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of lergotrile mesylate for dopamine D1,

D2, and D3 receptor subtypes.

Materials:

Cell membranes from cell lines stably expressing human dopamine D1, D2, or D3 receptors.

Radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3).

Lergotrile mesylate.

Non-specific binding control (e.g., haloperidol).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1

mM EDTA, pH 7.4).

Scintillation fluid and scintillation counter.

Procedure:

Prepare serial dilutions of lergotrile mesylate.

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the

appropriate radioligand, and varying concentrations of lergotrile mesylate.
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For total binding, omit lergotrile mesylate. For non-specific binding, add a high

concentration of the non-specific binding control.

Incubate the plate to allow binding to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound

from free radioligand.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value (the concentration of lergotrile mesylate that inhibits 50% of

specific radioligand binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Parkinson's Disease (Hypothetical
Protocol)
This protocol describes a common animal model used to assess the anti-parkinsonian efficacy

of a test compound.

Objective: To evaluate the effect of lergotrile mesylate on motor deficits in a rodent model of

Parkinson's disease.

Model: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model.

Procedure:

Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats by stereotaxic

injection of 6-OHDA into the medial forebrain bundle.

Allow the animals to recover and the lesion to stabilize (typically 2-3 weeks).
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Assess the extent of the lesion by measuring rotational behavior induced by a dopamine

agonist (e.g., apomorphine). Only animals exhibiting a consistent and robust rotational

response are included in the study.

Administer lergotrile mesylate at various doses to groups of lesioned rats.

Measure the contralateral rotational behavior over a defined period following drug

administration.

Analyze the data to determine the dose-response relationship for the effect of lergotrile
mesylate on rotational behavior.

Signaling Pathways and Visualizations
Lergotrile mesylate, as a dopamine agonist, is presumed to exert its effects through the

modulation of intracellular signaling cascades downstream of dopamine receptors. The D1-like

(D1 and D5) and D2-like (D2, D3, and D4) receptor families are coupled to different G proteins

and have opposing effects on the production of the second messenger cyclic AMP (cAMP).

Dopamine Receptor Signaling Pathway
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D2-like Receptor Pathway
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Caption: Opposing effects of lergotrile on cAMP signaling via D1- and D2-like dopamine

receptors.

Experimental Workflow for Lergotrile Evaluation
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Caption: General workflow for the preclinical and clinical evaluation of lergotrile mesylate.
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Synthesis of Lergotrile Mesylate
A detailed, step-by-step synthesis protocol for lergotrile mesylate (2-chloro-6-methylergoline-

8β-acetonitrile) is not readily available in the public domain. The synthesis of ergoline

derivatives is a complex multi-step process, typically starting from lysergic acid. The

introduction of the chloro group at the 2-position and the acetonitrile group at the 8β-position

would involve specific and likely proprietary chemical transformations.

Conclusion
Lergotrile mesylate represents a significant chapter in the history of dopamine agonist

development for Parkinson's disease. While its clinical utility was ultimately limited by safety

concerns, the research surrounding it provided valuable knowledge in the field of

neuropharmacology. This technical guide has synthesized the available historical data on its

pharmacology, clinical efficacy, and likely experimental evaluation. The identified gaps in the

quantitative data, particularly regarding receptor binding affinities and detailed clinical

outcomes, highlight the challenges of retrospective research on compounds from this era.

Nevertheless, the compiled information and visualizations provide a robust foundation for

researchers and drug development professionals interested in the history and science of

dopamine agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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